molecular formula C9H9F2NO B13157479 1-(2-Amino-4,5-difluorophenyl)propan-1-one

1-(2-Amino-4,5-difluorophenyl)propan-1-one

Katalognummer: B13157479
Molekulargewicht: 185.17 g/mol
InChI-Schlüssel: VEXPQBLWQCFMAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-4,5-difluorophenyl)propan-1-one is an organic compound with the molecular formula C9H9F2NO This compound is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with a propanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-4,5-difluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoroaniline with a suitable propanone derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as nitration, reduction, and substitution to introduce the amino and fluorine groups in the desired positions on the phenyl ring .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

Analyse Chemischer Reaktionen

1-(2-Amino-4,5-difluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-4,5-difluorophenyl)propan-1-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .

Eigenschaften

Molekularformel

C9H9F2NO

Molekulargewicht

185.17 g/mol

IUPAC-Name

1-(2-amino-4,5-difluorophenyl)propan-1-one

InChI

InChI=1S/C9H9F2NO/c1-2-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3

InChI-Schlüssel

VEXPQBLWQCFMAS-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=C(C=C1N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.